molecular formula C14H23N7O6 B12431754 (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid

(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid

Cat. No.: B12431754
M. Wt: 385.38 g/mol
InChI Key: RKAIKBRLPZSBRN-WEDXCCLWSA-N
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Description

(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including an amino group, a hydroxy group, and a piperazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid typically involves multi-step organic synthesis. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.

    Coupling reactions: The amino and hydroxy groups can be introduced through coupling reactions using reagents like carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent

    Reducing agents: NaBH4, LiAlH4

    Coupling reagents: Carbodiimides, EDC, DCC

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: The compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

    Drug development: Due to its complex structure and potential biological activity, the compound could be explored as a lead compound for the development of new therapeutics.

Industry

    Material science: The compound’s unique chemical properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid
  • (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid

Uniqueness

The presence of the piperazine ring and the oxadiazole moiety in (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid distinguishes it from other similar compounds. These functional groups may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H23N7O6

Molecular Weight

385.38 g/mol

IUPAC Name

(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7-,8+,10+/m1/s1

InChI Key

RKAIKBRLPZSBRN-WEDXCCLWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O

Origin of Product

United States

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